The compound can be classified under heterocyclic compounds, specifically as a pyrazole derivative. Pyrazoles have been extensively studied due to their potential applications in drug development, particularly in anti-inflammatory, analgesic, and anticancer agents. The presence of the chlorophenyl group enhances its biological activity by influencing the electronic properties of the molecule.
The synthesis of 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole typically involves cyclocondensation reactions. One common method is the reaction between hydrazine derivatives and appropriate carbonyl compounds or α,β-unsaturated carbonyls.
For example, one method reported involves treating 4-chlorobenzaldehyde with hydrazine hydrate in the presence of an acid catalyst, followed by methylation using methyl iodide to obtain 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole .
The molecular structure of 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole can be analyzed using various spectroscopic techniques:
3-(4-Chlorophenyl)-4-methyl-1H-pyrazole can participate in various chemical reactions:
These reactions are significant for modifying the compound to enhance its pharmacological properties or to create derivatives with novel activities .
The mechanism of action for compounds like 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole often involves interaction with biological targets such as enzymes or receptors:
The specific interactions depend on the substituents on the pyrazole ring and their ability to fit into active sites of target proteins .
These properties influence its behavior in biological systems and its utility in synthetic applications .
3-(4-Chlorophenyl)-4-methyl-1H-pyrazole has several scientific applications:
Research continues into optimizing these compounds for enhanced efficacy and reduced side effects .
Systematic nomenclature defines this compound as 3-(4-chlorophenyl)-4-methyl-1H-pyrazole, with the numbering scheme assigning priority to the pyrazole nitrogens. The parent 1H-pyrazole indicates a tautomeric system where the N-H proton can migrate between nitrogen atoms, though X-ray crystallography of analogs confirms preferential proton localization at N1 [4]. Alternative designations include 5-(4-chlorophenyl)-3-methyl-1H-pyrazole (historical numbering) and 3-(p-chlorophenyl)-4-methylpyrazole (common name). The molecular formula is consistently reported as C₁₀H₉ClN₂ (MW: 192.64 g/mol) across chemical databases [6].
Structural taxonomy classifies it as a:
Table 1: Structural Identifiers and Molecular Properties
Property | Value | Source |
---|---|---|
CAS Registry Number | 17629-27-5 | [6] |
IUPAC Name | 3-(4-chlorophenyl)-5-methyl-1H-pyrazole | [6] |
Molecular Formula | C₁₀H₉ClN₂ | [1] [6] |
Molecular Weight | 192.64 g/mol | [6] |
XLogP3 | 2.9 (Predicted) | [6] |
Hydrogen Bond Donor Count | 1 | [6] |
Topological Polar Surface Area | 28.7 Ų | [6] |
Melting Point | 142-144 °C | [6] |
Electron distribution analysis reveals significant polarization: the chloroaryl group exerts an electron-withdrawing effect on the pyrazole ring, while the C4 methyl group exhibits mild electron donation. This push-pull configuration influences tautomeric equilibria, favoring the 1H-tautomer over 2H-forms due to stabilization through intramolecular charge transfer [4]. Crystallographic data from analogs like C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine (CID 1020052-19-0) confirm planar geometry with dihedral angles of 15-30° between aryl and heterocyclic planes, facilitating π-conjugation [4].
The synthetic emergence of 3-aryl-4-methylpyrazoles traces to mid-20th-century studies on β-diketone analogs, where hydrazines reacted with 1,3-dicarbonyls to regioselectively form substituted pyrazoles. The specific compound 3-(4-chlorophenyl)-4-methyl-1H-pyrazole entered chemical literature in the 1990s as an intermediate for pharmaceuticals and agrochemicals, evidenced by its CAS registration (17629-27-5) in 1995 [6]. Early synthetic routes employed:
Knorr-type condensations:
4-Chlorophenylhydrazine + acetylacetone → Tautomerization → Cyclization This method provided moderate yields but suffered from regiochemical impurities [6].
Vilsmeier-Haack formylation of preformed pyrazoles (e.g., to access 1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde) demonstrated the ring’s electrophilic substitution tolerance [9].
Table 2: Evolution of Key Synthetic Methodologies
Period | Method | Target Derivatives | Significance | |
---|---|---|---|---|
1960-1980 | Knorr condensation | 3-Aryl-4-methylpyrazoles | Established regiocontrol protocols | |
1990-2000 | Suzuki coupling | 3,5-Diarylpyrazoles | Enabled C5 functionalization | |
2005-present | Aza-Michael additions | N1-substituted pyrazoles | Facilitated nucleophile incorporation | [2] |
2010-present | Multicomponent reactions | Pyrano[2,3-c]pyrazoles | Generated fused heterocyclic systems | [4] |
The compound’s significance stems from its role as a:
Current Research Focus
Critical Knowledge Gaps
Table 3: Research Priorities and Methodological Opportunities
Knowledge Gap | Recommended Approaches | Expected Impact |
---|---|---|
Structural characterization | Single-crystal XRD / neutron diffraction | Rational drug design optimization |
ADMET profiling | Microsomal assays / PET imaging | Translation to preclinical studies |
Optoelectronic properties | Cyclic voltammetry / DFT modeling | Organic semiconductor applications |
Synthetic sustainability | Flow chemistry / catalyst screening | Eco-friendly scale-up protocols |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7